molecular formula C12H25ClN2O2 B2766504 tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride CAS No. 1956310-60-3

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride

Cat. No.: B2766504
CAS No.: 1956310-60-3
M. Wt: 264.79
InChI Key: CYMLQNCUSLGIFC-UHFFFAOYSA-N
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Description

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride is a bicyclic amine derivative featuring a seven-membered 1,4-diazepane ring substituted with two methyl groups at the 6,6-positions and a tert-butyl carbamate group at the 1-position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

Properties

IUPAC Name

tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-11(2,3)16-10(15)14-7-6-13-8-12(4,5)9-14;/h13H,6-9H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYMLQNCUSLGIFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CNCCN(C1)C(=O)OC(C)(C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1956310-60-3
Record name tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with appropriate reagents to introduce the dimethyl groups at the 6-position. The reaction conditions often include the use of strong bases and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The process may include steps such as purification through crystallization or chromatography to achieve the required purity levels for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Applications in Organic Synthesis

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structure allows it to act as a building block for more complex molecules used in medicinal chemistry.

Synthetic Pathways

The compound can be involved in several synthetic pathways, including:

Reaction TypeYieldConditionsDescription
Nucleophilic substitution50%Ethanol, 100°C, 16hReaction with 2-bromo-6-fluoropyridine to produce tert-butyl 4-(6-bromopyridin-2-yl)-1,4-diazepane-1-carboxylate .
Cross-coupling reaction45%1-methyl-pyrrolidin-2-one, 90°CUsed to synthesize compounds with potential biological activity .

These reactions demonstrate the compound's versatility as a synthetic intermediate.

Applications in Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for developing new therapeutic agents. Its structural properties enable modifications that can lead to compounds with enhanced biological activity.

Case Studies

Several studies have highlighted its potential:

  • Antidepressant Activity : A derivative synthesized from this compound showed promising results in preclinical models for treating depression .
  • Anticancer Agents : Modifications of the diazepane structure have led to compounds that exhibit cytotoxic effects against various cancer cell lines .

Applications in Agrochemicals

The compound also finds applications in the development of agrochemicals. Its ability to serve as a building block allows for the synthesis of herbicides and pesticides that are effective against specific plant pathogens or pests.

Formulation Examples

Agrochemical TypeActive IngredientApplication
HerbicideModified diazepane derivativesEffective against broadleaf weeds .
InsecticideDiazepane-based compoundsTargeted action against specific insect pests .

Mechanism of Action

The mechanism of action of tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate

  • Structural Difference : The methyl groups are positioned at the 7,7-positions instead of 6,6, altering steric and electronic properties.
  • Purity and Cost : Available at 97% purity (¥6,839.00/g), which is significantly higher than other diazepane derivatives like (R)-3-methyl-1,4-diazepan-2-one hydrochloride (¥3,419.00/g) .
  • Implications : The 7,7-substitution may reduce steric hindrance during synthetic reactions compared to the 6,6-isomer, though direct solubility or reactivity data are unavailable.

rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptane hydrochloride

  • Structural Difference : A bicyclo[3.2.0]heptane core replaces the diazepane ring, introducing greater conformational rigidity.
  • Molecular Weight : 203.59 g/mol vs. 201.14 g/mol for the target compound, reflecting differences in ring size and substituents .

Indole-Containing Analogs (e.g., Compound 8 in )

  • Structural Difference : A tert-butyl carbamate group is attached to a methyl-indole system rather than a diazepane ring.
  • Spectroscopic Data : ¹³C and ¹H NMR data (CDCl₃) suggest distinct electronic environments compared to the diazepane derivative, likely influencing solubility and stability .

Hydrochloride Salt Comparisons

  • Solubility : Like SCH23390 hydrochloride (), the hydrochloride form of the target compound improves aqueous solubility, a critical factor for bioavailability in drug development .

Data Table: Key Properties of Compared Compounds

Compound Name Molecular Weight (g/mol) Substitution Pattern Purity (%) Price (per 1g) Key Features
tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate HCl 201.14 6,6-dimethyl, 1-tert-butyl 97* N/A Chiral building block, rigid
tert-Butyl 7,7-dimethyl-1,4-diazepane-1-carboxylate N/A 7,7-dimethyl, 1-tert-butyl 97 ¥6,839 Lower steric hindrance?
rac-(1R,5R)-6,6-dimethyl-3-azabicyclo[3.2.0]heptane HCl 203.59 Bicyclic, 6,6-dimethyl N/A N/A Enhanced rigidity
(R)-3-Methyl-1,4-diazepan-2-one HCl N/A 3-methyl, lactam 97 ¥3,419 Lactam ring, reduced reactivity

*Purity inferred from structurally similar compounds in .

Research Findings and Limitations

  • Synthetic Utility : The 6,6-dimethyl substitution in the target compound likely introduces steric effects that influence reaction kinetics, as seen in other diazepane derivatives .

Biological Activity

tert-Butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride (CAS No. 1956310-60-3) is an organic compound characterized by a diazepane ring structure, which is significant in medicinal chemistry due to its potential biological activities. This compound has garnered interest for its applications in drug development, particularly as a scaffold for synthesizing various pharmaceuticals.

Chemical Structure and Properties

The compound features a tert-butyl group and two methyl groups at the 6-position of the diazepane ring, contributing to its steric bulk and enhancing solubility. The molecular formula is C12H25ClN2O2C_{12}H_{25}ClN_{2}O_{2} with a molecular weight of approximately 264.79 g/mol .

Related Compounds and Their Activities

A comparison with structurally similar compounds provides insights into possible biological activities of this compound:

Compound NameStructural FeaturesBiological Activity
YM-96765 1,4-Diazepane moietyPotent Factor Xa inhibitor (IC50 = 6.8 nM)
Suvorexant Similar diazepane structureSleep aid (orexin receptor antagonist)
Benzodiazepines Diazepine ringAnxiolytic and sedative effects

This table illustrates that compounds with similar structural features have been associated with significant biological activities, indicating a potential for this compound to exhibit analogous effects.

Case Studies and Research Findings

  • Synthesis and Activity of Diazepane Derivatives : A study explored the synthesis of novel 1,4-diazepane derivatives as Factor Xa inhibitors. The results indicated that modifications to the diazepane structure can lead to enhanced anticoagulant activity without prolonging bleeding time .
  • Pharmacological Investigations : Research has shown that diazepane-based compounds can interact with neurotransmitter systems, potentially influencing anxiety and mood disorders. This suggests that this compound may have similar pharmacological implications .
  • Synthetic Applications : The compound is utilized as an intermediate in organic synthesis due to its stability and reactivity. Its unique structure allows it to serve as a building block for more complex molecules used in medicinal chemistry .

Q & A

Q. What are the established synthesis routes for tert-butyl 6,6-dimethyl-1,4-diazepane-1-carboxylate hydrochloride, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, starting with the formation of the carbamate linkage followed by functional group modifications. Key steps include:

  • Carbamate protection : Introducing the tert-butyloxycarbonyl (Boc) group under anhydrous conditions to protect the amine group.
  • Diazepane ring formation : Cyclization using catalysts like p-toluenesulfonic acid (PTSA) in refluxing toluene to stabilize the 1,4-diazepane backbone.
  • Hydrochloride salt formation : Treating the free base with hydrochloric acid in a polar solvent (e.g., ethanol) to precipitate the final product. Purification often employs column chromatography or recrystallization to isolate high-purity material .

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

Methodological approaches include:

  • Chromatographic techniques : Reverse-phase HPLC or TLC with UV detection to monitor reaction progress and isolate impurities.
  • Spectroscopic characterization : 1^1H/13^13C NMR for verifying molecular structure and FT-IR for functional group analysis.
  • Elemental analysis : Confirming empirical formula compliance (C, H, N content) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
  • Spill management : Absorbents like vermiculite for solid spills; avoid water jets to prevent aerosolization. Safety data for structurally similar compounds highlight risks of respiratory irritation and recommend immediate medical consultation for exposure .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for synthesizing this compound?

Advanced strategies include:

  • Quantum chemical calculations : Using software (e.g., Gaussian, ORCA) to model transition states and predict energetically favorable pathways.
  • Reaction path searches : Identifying intermediates and by-products via density functional theory (DFT) to refine experimental conditions.
  • Machine learning (ML) : Training models on existing reaction datasets to predict optimal solvent systems or catalysts. These methods reduce trial-and-error experimentation and align with ICReDD’s integrated computational-experimental frameworks .

Q. What methodologies resolve contradictions in spectroscopic data during structural elucidation?

  • Multi-technique cross-validation : Correlate NMR, X-ray crystallography, and mass spectrometry to confirm stereochemistry and eliminate ambiguity.
  • Dynamic NMR experiments : Resolve conformational equilibria or slow exchange processes affecting spectral splitting.
  • Density functional theory (DFT)-NMR : Simulate chemical shifts computationally and compare with experimental data for validation .

Q. How can researchers design scalable reactors for efficient large-scale production?

  • Continuous flow reactors : Enhance heat/mass transfer and minimize side reactions via precise temperature/pressure control.
  • Process analytical technology (PAT) : In-line sensors (e.g., Raman spectroscopy) for real-time monitoring of reaction parameters.
  • Scale-up simulations : Use Aspen Plus or COMSOL to model kinetics and fluid dynamics, ensuring lab-to-pilot plant consistency. These approaches align with CRDC classifications for reactor design and process optimization .

Q. What strategies mitigate stability issues in long-term storage of this hydrochloride salt?

  • Accelerated stability studies : Expose samples to elevated temperature/humidity and analyze degradation products via LC-MS.
  • Solid-state characterization : Powder X-ray diffraction (PXRD) and DSC to identify polymorphic transitions or hygroscopicity.
  • Formulation additives : Use desiccants (e.g., silica gel) in storage containers to prevent hydrolysis .

Methodological Resources

  • Data Management : Implement chemical software (e.g., ChemAxon, Schrödinger) for secure storage, visualization, and analysis of spectral/experimental data .
  • Contradiction Analysis : Apply ICReDD’s feedback loop, integrating experimental outliers into computational models to refine hypotheses .

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